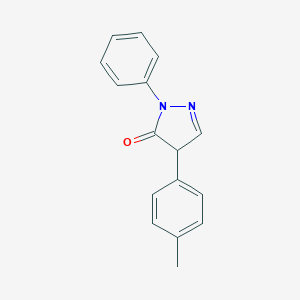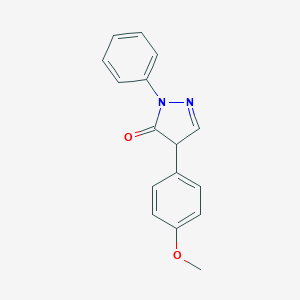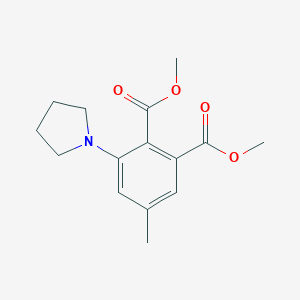
3-Tert-butylcyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylcyclobut-3-ene-1,2-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. In
Mecanismo De Acción
The mechanism of action of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is based on its ability to act as a nucleophile and a leaving group. This compound can undergo various reactions, including nucleophilic addition, nucleophilic substitution, and acylation. The unique molecular structure of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid makes it an ideal candidate for use in various chemical reactions and processes.
Biochemical and Physiological Effects:
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and can protect cells from oxidative stress. It has also been reported that 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in lab experiments is its versatility and ease of use. This compound can be easily synthesized and can be used in a wide range of chemical reactions and processes. However, one of the limitations of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is its instability and sensitivity to moisture. This compound needs to be stored in a dry and cool place to prevent decomposition.
Direcciones Futuras
There are several future directions for the use of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in scientific research. One of the most significant areas of research is the synthesis of natural products and pharmaceuticals. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can be used as a key reagent in the synthesis of various natural products and pharmaceuticals, which can have significant implications for drug discovery and development. Another area of research is the development of new synthetic methods and reactions using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid as a catalyst or reagent.
Conclusion:
In conclusion, 3-Tert-butylcyclobut-3-ene-1,2-dione, or 3-Tert-butylcyclobut-3-ene-1,2-dione's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid have been discussed in this paper. Further research is needed to explore the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of 3-Tert-butylcyclobut-3-ene-1,2-dione can be achieved through various methods. One of the most commonly used methods is the reaction of acetic anhydride with malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 3-Tert-butylcyclobut-3-ene-1,2-dione's acid along with acetic acid as a byproduct. Another method involves the oxidation of diethyl malonate using lead tetraacetate, which leads to the formation of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid.
Aplicaciones Científicas De Investigación
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has been widely used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is a versatile reagent that can be used in a wide range of chemical reactions, including the synthesis of cyclic compounds, esters, and amides. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Nombre del producto |
3-Tert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
3-tert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-8(2,3)5-4-6(9)7(5)10/h4H,1-3H3 |
Clave InChI |
VFHJARAFNGZNKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C1=O |
SMILES canónico |
CC(C)(C)C1=CC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)






![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)